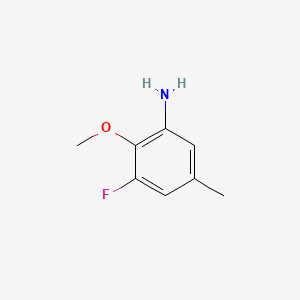

3-Fluoro-2-methoxy-5-methylaniline

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Azo Dyes

3-Fluoro-2-methoxy-5-methylaniline: is utilized in the synthesis of complex azo dyes. A specific example is the production of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid , a compound with potential applications in textile dyeing due to its vivid coloration and attachment to fabric fibers .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for developing sensitive methods to determine aromatic amines in commercial products. For instance, it’s used in high-performance liquid chromatography coupled with electrochemical detection, enhancing the detection of genotoxic impurities in hair dyes .

Solid-Phase Microextraction

3-Fluoro-2-methoxy-5-methylaniline: is used in the development of polymeric ionic liquids as selective solid-phase microextraction (SPME) sorbent coatings. These coatings are particularly effective for extracting and analyzing structurally alerting compounds, such as alkyl halides and aromatics, from complex matrices .

Mécanisme D'action

Target of Action

It is known to belong to the class of organic compounds known as aminotoluenes . These are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group .

Mode of Action

It is known that aminotoluenes, the class of compounds to which it belongs, can interact with various biological targets depending on their specific chemical structure .

Biochemical Pathways

Aminotoluenes are known to be involved in various biochemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .

Pharmacokinetics

It is known that the compound is a small molecule, which typically suggests good bioavailability .

Result of Action

It is known that aminotoluenes can have various effects at the molecular and cellular level, depending on their specific chemical structure and the biological context .

Propriétés

IUPAC Name |

3-fluoro-2-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLWKSGFPLLESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methoxy-5-methylaniline | |

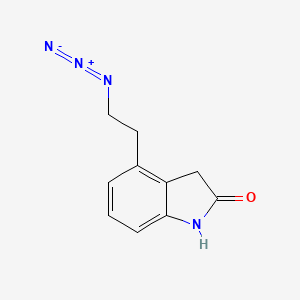

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)

![5-Amino-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B592448.png)